(2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine
Description
Properties
IUPAC Name |
2-methyl-N-(2-methylpropyl)but-3-yn-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-6-9(4,5)10-7-8(2)3/h1,8,10H,7H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJWZTVPRSPZCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(C)(C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90949-13-6 | |
| Record name | (2-methylbut-3-yn-2-yl)(2-methylpropyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine typically involves the reaction of 2-methyl-3-butyn-2-ol with 2-methylpropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process. The reaction conditions include a temperature range of 50-70°C and a pressure of 1-2 atm .
Industrial Production Methods
On an industrial scale, the production of (2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors and advanced catalytic systems can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles, solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted amines.
Scientific Research Applications
Molecular Formula and Structure
- Molecular Formula : C₉H₁₇N
- Molecular Weight : 139.24 g/mol
The compound features a tertiary amine group and an alkynyl group, which enhances its reactivity and potential for biological interactions.
Chemical Reactions
(2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine can undergo various chemical reactions, including:
- Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
- Reduction : Can be reduced to form amines or alcohols using lithium aluminum hydride.
- Substitution : Participates in nucleophilic substitution reactions leading to the formation of substituted amines.
Chemistry
In organic synthesis, (2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine serves as a crucial building block for the preparation of complex molecules. Its unique structure allows for the synthesis of pharmaceutical intermediates and other valuable compounds. The compound's ability to participate in various chemical reactions makes it a versatile tool in synthetic chemistry.
Biology
This compound is investigated for its biological activity, particularly its interactions with enzymes and receptors. The presence of the alkynyl group allows it to engage in unique molecular interactions that can influence biological pathways. Preliminary studies indicate potential antimicrobial properties against specific bacterial strains, attributed to its ability to disrupt bacterial cell membranes.
Medicine
In medicinal chemistry, (2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine is explored as a precursor for synthesizing therapeutic compounds. Its interactions with biological targets may lead to the development of new drugs or treatment strategies, particularly in areas where traditional therapies are ineffective.
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties enable the development of innovative products across various industries, including pharmaceuticals, agrochemicals, and materials science.
Case Study 1: Antimicrobial Activity
Research conducted on compounds with alkynyl and amine functionalities demonstrated significant antimicrobial effects against certain bacterial strains. The study highlighted how (2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine could disrupt essential metabolic pathways in bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Synthesis of Pharmaceutical Intermediates
A study focused on using (2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine as a building block for synthesizing complex pharmaceutical intermediates. The research illustrated its effectiveness in facilitating multi-step reactions that yield high-purity products suitable for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of (2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the butynyl group allows for unique interactions with biological molecules, potentially leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-butyn-2-amine: A structurally similar compound with a butynyl group and an amine group.
1,1-Dimethylpropargylamine: Another related compound with a similar backbone structure.
Uniqueness
(2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine is unique due to the presence of both a butynyl group and a methylpropyl group, which confer distinct chemical and biological properties.
Biological Activity
(2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine is an organic compound characterized by its unique structure, which includes an alkynyl group and a tertiary amine. This combination imparts distinct chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and biological research.
The molecular formula of (2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine is C₉H₁₇N. Its structural features include:
- Alkynyl group : A carbon-carbon triple bond that enhances reactivity.
- Tertiary amine : Capable of forming hydrogen bonds and participating in various chemical reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves:
- Binding to receptors : The compound can act as a ligand, modulating receptor activity.
- Enzyme interaction : It may influence various enzymatic pathways, impacting cellular signaling processes.
Biological Activities
Research indicates that (2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine exhibits several biological activities:
Antimicrobial Properties
Preliminary studies suggest that compounds with alkynyl and amine functionalities can exhibit antimicrobial effects against specific bacterial strains. This activity is attributed to the ability of the compound to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Potential Anticancer Activity
The compound has been explored for its potential anticancer properties. Its structural complexity allows it to interact with multiple biological targets, potentially leading to cytotoxic effects on cancer cells. However, more detailed studies are necessary to elucidate these effects fully.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of (2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine:
- Study on Alkynyl Amines : Research highlighted the antimicrobial properties of alkynyl amines, noting their effectiveness against various pathogens. The study emphasized the importance of structural features in determining biological activity.
- Mechanistic Insights : A study focusing on similar tertiary amines indicated that their interaction with cellular receptors could lead to significant physiological changes, supporting the hypothesis that (2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine could have similar effects.
- Anticancer Research : Investigations into structurally related compounds revealed their potential as anticancer agents, prompting further exploration into the therapeutic applications of (2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine in oncology.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine | C₉H₁₇N | Alkynyl and tertiary amine functionalities |
| 3-Methylbutynol | C₅H₈O | Contains an alcohol functional group |
| 3-Butenamide | C₄H₇NO | Features an amide instead of an amine |
| 1-Pentyne | C₅H₁₀ | A simple alkyne without an amine group |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Methylbut-3-yn-2-yl)(2-methylpropyl)amine, and how can reaction conditions be optimized for yield?
- Methodology :
- Nucleophilic substitution : React a halogenated alkyne (e.g., 2-methylbut-3-yn-2-yl bromide) with 2-methylpropylamine under anhydrous conditions. Use polar aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate the amine and facilitate substitution .
- Reductive amination : Combine a ketone/alkyne precursor with 2-methylpropylamine in the presence of a reducing agent (e.g., NaBH₃CN). Optimize pH (~6-7) and temperature (20–40°C) to enhance imine intermediate formation and subsequent reduction .
- Yield optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (1.2–1.5 equivalents of alkyne precursor) and use inert atmospheres to minimize side reactions .
Q. What spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodology :
- NMR spectroscopy : Use H and C NMR in CDCl₃ to identify alkyne protons (δ ~1.9–2.1 ppm) and quaternary carbons. Compare with reference data for branched amines (e.g., shifts at δ 17.8–28.3 ppm for alkyl groups) .
- X-ray crystallography : Employ SHELX software for single-crystal structure determination. Refine data using SHELXL to resolve bond lengths and angles, particularly for the alkyne and branched substituents .
- Mass spectrometry : Confirm molecular weight (expected [M+H]⁺ ~154.26) via high-resolution ESI-MS .
Q. How should researchers safely handle this compound given its potential hazards?
- Methodology :
- PPE : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood with ≥6 air changes/hour to limit inhalation exposure .
- Storage : Keep in sealed containers under nitrogen at 2–8°C to prevent degradation. Avoid contact with strong oxidizers (e.g., HNO₃) .
- Emergency measures : For skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory distress .
Advanced Research Questions
Q. How can researchers resolve contradictory data in stereochemical analysis of this compound?
- Methodology :
- Comparative crystallography : Use SHELX-refined X-ray data to validate stereoisomer configurations. Overlay NMR-derived NOESY/ROESY correlations with crystallographic coordinates to confirm spatial arrangements .
- Computational modeling : Perform DFT calculations (e.g., Gaussian) to predict H and C shifts for proposed stereoisomers. Compare with experimental NMR data to identify mismatches .
Q. What role does the alkyne group play in mediating click chemistry or cross-coupling reactions?
- Methodology :
- Click chemistry : React the alkyne with azides (e.g., benzyl azide) under Cu(I) catalysis to form triazoles. Monitor reaction kinetics via IR spectroscopy (disappearance of alkyne C≡C stretch at ~2100 cm⁻¹) .
- Sonogashira coupling : Use Pd(PPh₃)₄/CuI to couple the alkyne with aryl halides. Optimize solvent (THF/toluene) and base (Et₃N) to minimize homocoupling byproducts .
Q. How does the steric environment of the branched substituents influence catalytic performance in metal complexes?
- Methodology :
- Ligand design : Coordinate the amine with transition metals (e.g., Ru or Pd) to assess steric effects on catalytic activity. Compare turnover frequencies (TOF) in hydrogenation or C–C coupling reactions with less bulky analogues .
- X-ray analysis : Use SHELXL to determine metal-ligand bond distances and angles. Correlate steric bulk (e.g., Tolman cone angles) with catalytic selectivity in asymmetric synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
